ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ester functional group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body . These interactions result in changes that make indole derivatives biologically vital .
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylindole to introduce the nitro group at the 7-position. This is followed by esterification of the carboxyl group at the 5-position using ethanol and an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 7-amino-2-phenyl-1H-indole-5-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 7-nitro-2-phenyl-1H-indole-5-carboxylic acid.
Scientific Research Applications
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-nitroindole: Lacks the ester and phenyl groups, resulting in different reactivity and applications.
2-phenylindole: Lacks the nitro and ester groups, leading to distinct chemical properties.
The unique combination of functional groups in this compound makes it a versatile compound with diverse applications and reactivity.
Biological Activity
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features an indole core substituted at the 7-position with a nitro group and at the 5-position with an ethyl ester. This structural configuration is crucial for its biological activity, particularly in targeting various cellular pathways.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 26 nM to 86 nM in different assays, indicating strong potential as anticancer agents .
Table 1: Antiproliferative Activity of Indole Derivatives
Compound | Cell Line A-549 | Cell Line MCF-7 | Cell Line Panc-1 | Average GI50 (nM) |
---|---|---|---|---|
Ethyl 7-nitro derivative | 92% viability | 102 ± 10 | 106 ± 10 | 104 |
Va | 91% viability | 25 ± 2 | 28 ± 2 | 26 |
Vb | 88% viability | 58 ± 5 | 61 ± 6 | 59 |
Vc | 91% viability | 54 ± 5 | 57 ± 5 | 56 |
The most potent derivatives, such as compound Va, exhibited superior inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of approximately nM, demonstrating enhanced efficacy compared to standard treatments like erlotinib .
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that these compounds may interfere with the EGFR and BRAF signaling pathways, which are critical in many cancers .
Moreover, the nitro group at the seventh position may enhance electron affinity, thereby increasing the compound's reactivity with cellular targets.
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties, particularly against HIV integrase. Compounds similar to this compound have shown potential as integrase strand transfer inhibitors (INSTIs), which are vital for blocking viral replication .
Table 2: Antiviral Activity Against HIV Integrase
Compound | IC50 (μM) |
---|---|
Indole derivative A | |
Indole derivative B |
These findings suggest that modifications on the indole scaffold can significantly enhance antiviral potency through improved binding interactions with viral components .
Antimicrobial Activity
In addition to anticancer and antiviral properties, this compound exhibits antimicrobial activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential candidates for developing new antimicrobial agents.
Table 3: Antimicrobial Activity
Pathogen | MIC (mg/mL) |
---|---|
E. coli | |
Bacillus mycoides | |
C. albicans |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the indole ring significantly impact biological activity. The presence of electron-withdrawing groups like nitro enhances antiproliferative effects, while alkoxy or halogen substitutions can modulate receptor affinity and selectivity .
Properties
IUPAC Name |
ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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